molecular formula C19H18N4O7 B14246510 N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide CAS No. 401812-87-1

N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B14246510
CAS No.: 401812-87-1
M. Wt: 414.4 g/mol
InChI Key: OAEOHMGPVNXALA-SCFUHWHPSA-N
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Description

N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a phthalimide group, a hydroxyl group, and a pyrimidinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, followed by the introduction of the hydroxyl group and the pyrimidinone moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help identify the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The acetamide group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product’s formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases due to its unique structure and properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide: shares similarities with other phthalimide derivatives and pyrimidinone compounds.

    Phthalimide: A simpler compound with similar structural features.

    Pyrimidinone derivatives: Compounds with a similar pyrimidinone moiety but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

401812-87-1

Molecular Formula

C19H18N4O7

Molecular Weight

414.4 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C19H18N4O7/c1-9(25)20-13-6-7-22(19(29)21-13)18-14(15(26)12(8-24)30-18)23-16(27)10-4-2-3-5-11(10)17(23)28/h2-7,12,14-15,18,24,26H,8H2,1H3,(H,20,21,25,29)/t12-,14-,15-,18-/m1/s1

InChI Key

OAEOHMGPVNXALA-SCFUHWHPSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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